(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione
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Overview
Description
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione is an organic compound characterized by its two methoxyphenyl groups attached to a but-2-ene-1,4-dione backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione typically involves the condensation of 4-methoxybenzaldehyde with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then subjected to reflux conditions to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2E)-1,4-bis(4-hydroxyphenyl)but-2-ene-1,4-dione: Similar structure but with hydroxy groups instead of methoxy groups.
(2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione is unique due to its methoxy groups, which can influence its reactivity and interactions with other molecules. The presence of methoxy groups can enhance the compound’s solubility in organic solvents and affect its electronic properties, making it distinct from other similar compounds.
Biological Activity
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, also known as a derivative of chalcone, is an organic compound characterized by its unique structure that includes two methoxyphenyl groups attached to a but-2-ene-1,4-dione backbone. Its biological activity has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential therapeutic properties.
- Molecular Formula : C18H16O4
- Molar Mass : 296.32 g/mol
- Density : 1.161±0.06 g/cm³
- IUPAC Name : (E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione
The structure of this compound allows it to engage in various chemical reactions, including oxidation and substitution, which may influence its biological activity .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It can act as an electron donor or acceptor, facilitating redox reactions that may modulate the activity of enzymes and proteins. This modulation can lead to various biological effects, including antimicrobial and anticancer activities .
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown promising results against various bacterial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 128 µg/mL |
These findings suggest that this compound may serve as a potential lead compound for the development of new antimicrobial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various protein targets. These studies utilize software such as AutoDock to simulate interactions with target proteins involved in disease pathways.
Findings :
Properties
IUPAC Name |
(E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKMZRIOMSVLG-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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